4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9/h2,5,10,13H,3-4,6-7H2,1H3 |
InChI Key |
HMELYHQGWKUPAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(CCNCC2)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 1 Methyl 1h Pyrazol 5 Yl Piperidin 4 Ol and Analogues
Retrosynthetic Analysis of the 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol Scaffold
A retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the C-C bond between the piperidine (B6355638) and pyrazole (B372694) rings. This leads to a piperidin-4-one synthon and a pyrazolyl organometallic reagent, such as a Grignard or an organolithium species. Another approach involves disconnecting the C-N bond of the piperidine ring, which could lead to acyclic precursors that can be cyclized. A further disconnection of the pyrazole ring itself can be considered, starting from simpler acyclic carbonyl compounds and hydrazine derivatives.
Development of Classical and Advanced Synthetic Routes for the Piperidin-4-ol Core with Pyrazole Substitution
The synthesis of the this compound scaffold can be achieved through various classical and advanced synthetic routes. These methods often involve the construction of the substituted piperidin-4-ol core as a key step.
Multi-Step Synthesis Approaches
Multi-step syntheses are common for constructing the this compound scaffold. A general and widely applicable approach involves the reaction of a suitably protected piperidin-4-one with a pyrazole-derived nucleophile. pjoes.com For instance, N-Boc-piperidin-4-one can be reacted with a lithiated pyrazole, followed by deprotection to yield the target compound.
One documented multi-step synthesis involves the initial preparation of a pyrazole carboxylic acid ethyl ester. This is followed by conversion to the corresponding acid chloride, which then reacts with a piperidine derivative. A final Grignard reaction can introduce the desired substituent at the 4-position of the piperidine ring. icm.edu.pl
Another versatile multi-step approach begins with the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This method starts from N-Boc protected piperidine acids which are converted to β-keto esters. Subsequent reaction with hydrazine derivatives yields the pyrazole ring. mdpi.comktu.edu
A three-step synthesis has been reported for a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which can be a precursor to related structures. This process includes nucleophilic aromatic substitution, hydrogenation of the pyridine moiety, and subsequent iodination of the pyrazole. researchgate.net
Catalytic and Stereoselective Methods in the Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is crucial for understanding its biological activity. Chiral piperidines are important structural motifs in many bioactive molecules. chemrxiv.org Several catalytic and stereoselective methods have been developed for the synthesis of chiral piperidines. cell.comnih.govresearchgate.net
One approach involves the enantioselective catalytic C(sp3)-H oxidation of piperidines using a manganese catalyst, which can lead to chiral N,O-acetal products with high enantioselectivity. chemrxiv.org Another strategy employs a chiral copper catalyst for the regio- and enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. cell.comnih.gov Organocatalysis has also been utilized for the enantioselective synthesis of substituted piperidines through intramolecular aza-Michael reactions. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. For the synthesis of pyrazole derivatives, various catalysts and reaction conditions have been explored to improve regioselectivity and yields. chim.itnih.govresearchgate.netnih.gov
In the synthesis of pyrazole-substituted piperidines, the choice of protecting group for the piperidine nitrogen can significantly influence the outcome of the reaction. The Boc protecting group is commonly used and can be removed under acidic conditions. mdpi.comktu.edu The optimization of Grignard reactions for the introduction of the pyrazole moiety onto the piperidin-4-one core is also a crucial step, with careful control of temperature and stoichiometry being essential. icm.edu.pl
The following table summarizes the optimization of reaction conditions for the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, which provides insights into the types of parameters that are typically optimized in related heterocyclic syntheses. researchgate.net
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | 100 | 12 | 40 |
| 2 | Acetic Acid | Water | 100 | 8 | 65 |
| 3 | p-TSA | Water | 100 | 6 | 75 |
| 4 | L-proline | Water | 100 | 5 | 80 |
| 5 | DABCO | Water | 100 | 4 | 90 |
| 6 | DABCO | Ethanol | 80 | 6 | 85 |
| 7 | DABCO | Methanol | 65 | 7 | 82 |
| 8 | DABCO | Acetonitrile (B52724) | 80 | 6 | 78 |
Synthesis of Deuterated or Isotopically Labeled this compound Analogues for Mechanistic Research
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.gov The synthesis of deuterated or other isotopically labeled analogues of this compound can be achieved by incorporating labeled starting materials into the synthetic route.
For example, deuterated pyrazoles can be synthesized using deuterated starting materials. A novel synthetic path to 1,3-disubstituted pyrazoles and their deuterated derivatives has been developed based on the reaction of vinyl ethers with hydrazonoyl chlorides. researchgate.net This methodology could potentially be adapted to introduce deuterium atoms into the pyrazole ring of the target compound. Similarly, deuterium can be introduced into the piperidine ring through the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride.
Advanced Structural Characterization of 4 1 Methyl 1h Pyrazol 5 Yl Piperidin 4 Ol in Academic Research
Spectroscopic Analysis for Comprehensive Structural Elucidation and Conformational Studies
Spectroscopic techniques are paramount in defining the molecular structure, connectivity, and electronic environment of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol. A multi-technique approach, including NMR, vibrational spectroscopy, and mass spectrometry, provides a complete picture of the compound in both solution and gas phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Molecular Architecture and Dynamics
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁵N spectra allows for the unambiguous assignment of every atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the protons on the pyrazole (B372694) and piperidine (B6355638) rings. The pyrazole ring protons would appear as two doublets in the aromatic region, characteristic of vicinal coupling. The N-methyl group on the pyrazole would present as a sharp singlet. The piperidine ring protons would show more complex splitting patterns in the aliphatic region, corresponding to axial and equatorial positions in a chair conformation. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Distinct signals would be observed for the five carbons of the piperidinol ring and the four carbons of the methyl-pyrazole moiety. The carbon bearing the hydroxyl group (C4 of the piperidine ring) would be found at a characteristic downfield shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov
¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common, offers direct insight into the electronic environment of the three nitrogen atoms. The two adjacent nitrogen atoms of the pyrazole ring and the single nitrogen of the piperidine ring would have distinct chemical shifts, providing valuable data on hybridization and potential intermolecular interactions.
Expected NMR Chemical Shifts: Based on data from structurally similar compounds, the following table outlines the expected chemical shifts. mdpi.comktu.edu
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrazole-H3 | ~7.4 | ~138 |
| Pyrazole-H4 | ~6.0 | ~105 |
| Pyrazole-N-CH₃ | ~3.7 | ~38 |
| Piperidine-H2/H6 (axial) | 1.8 - 2.0 | ~45 |
| Piperidine-H2/H6 (equatorial) | 2.8 - 3.0 | ~45 |
| Piperidine-H3/H5 (axial) | 1.6 - 1.8 | ~35 |
| Piperidine-H3/H5 (equatorial) | 2.0 - 2.2 | ~35 |
| Piperidine-OH | Variable | - |
| Pyrazole-C5 | - | ~145 |
| Pyrazole-C3 | - | ~138 |
| Pyrazole-C4 | - | ~105 |
| N-CH₃ | - | ~38 |
| Piperidine-C4 | - | ~70 |
| Piperidine-C2/C6 | - | ~45 |
| Piperidine-C3/C5 | - | ~35 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretch of the piperidine secondary amine would appear around 3300 cm⁻¹. C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic piperidine ring would be observed in the 3100-2800 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring would be found in the 1600-1450 cm⁻¹ fingerprint region. mdpi.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrazole ring breathing modes would likely give rise to strong Raman signals. The C-C backbone vibrations of the piperidine ring would also be observable.
Key Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3400-3200 (broad) |
| N-H (piperidine) | Stretch | ~3300 |
| C-H (pyrazole) | Stretch | 3150-3050 |
| C-H (piperidine) | Stretch | 2950-2850 |
| C=N, C=C (pyrazole) | Stretch | 1600-1450 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Using techniques like electrospray ionization (ESI), the pseudo-molecular ion [M+H]⁺ would be observed. The high resolution allows for the determination of the molecular formula with a high degree of confidence. mdpi.com Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, which can further confirm the structure. Common fragmentation would likely involve the loss of water from the hydroxyl group, and cleavage of the piperidine ring or the bond connecting the two heterocyclic rings.
X-ray Crystallography of this compound and its Co-Crystals for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the connectivity and establish the three-dimensional arrangement of the atoms.
Studies on analogous structures, such as tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, have shown that the piperidine ring adopts a stable chair conformation. nih.gov In this compound, it is expected that the pyrazole substituent would preferentially occupy an equatorial position to minimize steric hindrance.
A crucial aspect revealed by crystallography would be the network of intermolecular interactions. The hydroxyl group and the piperidine N-H group are both capable of acting as hydrogen bond donors. The pyrazole nitrogen atoms can act as hydrogen bond acceptors. Therefore, a robust network of intermolecular hydrogen bonds is expected to dominate the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional architectures.
Co-crystallization experiments with suitable co-formers could be used to create new solid forms with potentially different physical properties. The hydrogen bonding capabilities of the molecule make it a prime candidate for such studies.
Expected Crystallographic Parameters:
| Parameter | Expected Value |
|---|---|
| Piperidine Ring Conformation | Chair |
| Pyrazole Substituent Position | Equatorial |
| Key Intermolecular Interaction | O-H···N (pyrazole) and N-H···O hydrogen bonding |
Detailed Conformational Analysis and Tautomerism Studies of the this compound System
Conformational Analysis: The conformational landscape of this molecule is primarily dictated by the piperidine ring. The six-membered ring will exist predominantly in a low-energy chair conformation to minimize angular and torsional strain. This leads to two primary conformers resulting from a ring flip, which interchanges axial and equatorial positions. As mentioned, the bulkier 1-methyl-pyrazol-5-yl group is strongly favored to be in the equatorial position to avoid 1,3-diaxial interactions. The hydroxyl group is at the C4 position, and its orientation (axial vs. equatorial) has less of an energetic penalty, but the equatorial position is generally slightly favored. Variable temperature NMR studies could potentially be used to study the dynamics of the ring flip.
Computational Chemistry and Theoretical Studies of 4 1 Methyl 1h Pyrazol 5 Yl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity nih.gov. A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the distribution of the HOMO and LUMO orbitals would likely be concentrated on different parts of the molecule. The electron-rich pyrazole (B372694) ring and the hydroxyl group are potential sites for the HOMO, while the piperidine (B6355638) ring might have a lesser contribution. The LUMO is often distributed over the aromatic pyrazole ring system.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity icm.edu.plasrjetsjournal.org. These descriptors include:
Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).
Studies on similar pyrazole derivatives have calculated these values to predict their chemical behavior nih.govicm.edu.pl.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Ionization Potential | IP | -EHOMO | 6.25 |
| Electron Affinity | EA | -ELUMO | 0.95 |
| Electronegativity | χ | (IP+EA)/2 | 3.60 |
| Chemical Potential | μ | -χ | -3.60 |
| Chemical Hardness | η | (IP-EA)/2 | 2.65 |
| Chemical Softness | S | 1/η | 0.377 |
Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks researchgate.net. The MEP surface displays regions of varying electrostatic potential, typically color-coded. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential researchgate.net.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. These areas are the most probable sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl group and the N-H group of the piperidine ring (if protonated), indicating sites for nucleophilic interaction researchgate.netresearchgate.net.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time mdpi.com. These simulations provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent nih.govmdpi.com. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound.
A key application of MD is conformational sampling, which explores the different spatial arrangements (conformations) a molecule can adopt livecomsjournal.org. For this compound, simulations can identify the most stable conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the pyrazole and hydroxyl substituents.
Furthermore, MD simulations can effectively model the interactions between the solute molecule and solvent molecules, typically water. These simulations can elucidate the formation and dynamics of hydrogen bonds between the hydroxyl and pyrazole groups of the compound and surrounding water molecules. Understanding these solvent interactions is crucial as they significantly influence the molecule's solubility, stability, and biological activity. The stability of key interactions, such as hydrogen bonds, can be analyzed over the course of the simulation to understand the molecule's behavior in an aqueous environment mdpi.comnih.gov.
Molecular Docking Studies and Receptor Interaction Predictions for this compound and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex rjptonline.org. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level nih.gov.
For this compound and its analogues, docking studies can predict how they might bind to the active site of a target protein. The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity semanticscholar.org. Lower docking scores generally indicate more favorable binding interactions.
Docking simulations can reveal specific interactions, such as:
Hydrogen bonds: Formed between the hydroxyl group or pyrazole nitrogens and amino acid residues like serine, threonine, or glutamine in the receptor.
Hydrophobic interactions: Involving the methyl group and parts of the piperidine and pyrazole rings with nonpolar residues like leucine or valine.
Pi-stacking or pi-cation interactions: The aromatic pyrazole ring can interact with aromatic residues like phenylalanine or tyrosine semanticscholar.org.
Studies on similar pyrazole-containing compounds have successfully used molecular docking to identify key binding interactions with various protein targets, such as enzymes or receptors rjptonline.orgnih.govresearchgate.netmdpi.com. These studies help in understanding the structure-activity relationship and in designing more potent analogues.
Table 2: Example of Predicted Interactions from a Molecular Docking Study
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| This compound | Hypothetical Kinase | -8.5 | TYR 210 | Pi-stacking |
| LYS 155 | Hydrogen Bond | |||
| VAL 130 | Hydrophobic | |||
| Analogue A | Hypothetical Kinase | -9.2 | TYR 210 | Pi-stacking |
| ASP 280 | Hydrogen Bond (stronger) |
Note: This data is for illustrative purposes to show the output of a typical docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. The fundamental principle of QSAR is that the structural properties of a molecule, such as its physicochemical characteristics, determine its activity.
In a theoretical QSAR study of this compound and its analogues, the first step is to generate a set of molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular weight, volume, surface area.
Hydrophobic: LogP (partition coefficient).
Topological: Indices that describe molecular branching and connectivity.
Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity (e.g., IC₅₀ values) nih.govbiointerfaceresearch.com. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds.
A robust QSAR model must be validated to ensure its predictive power biointerfaceresearch.comnih.gov. Validation techniques often involve dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictions). A good QSAR model can provide valuable insights into which structural features are crucial for activity, thereby guiding the design of more potent molecules nih.gov.
Prediction of Spectroscopic Properties from First Principles for this compound
Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties from first principles, meaning from the fundamental laws of quantum mechanics without relying on experimental data asrjetsjournal.org. These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
For this compound, the following properties can be calculated:
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. The computed vibrational frequencies correspond to specific molecular motions (e.g., C-H stretching, O-H bending), aiding in the assignment of experimental spectral bands nih.gov.
NMR Chemical Shifts: The nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method asrjetsjournal.org. Comparing the predicted chemical shifts with experimental data is a powerful way to verify the molecular structure.
Electronic Transitions (UV-Vis Spectra): Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This helps in understanding the molecule's photophysical properties nih.gov.
These computational predictions provide a direct link between the molecular structure and its spectroscopic signature, serving as a crucial tool in chemical characterization.
Biological Activity and Mechanistic Investigations of 4 1 Methyl 1h Pyrazol 5 Yl Piperidin 4 Ol Non Clinical Focus
Receptor Binding Studies and Selectivity Profiles of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol (Non-Clinical Focus)
Affinity for Specific Neurotransmitter Receptors or Protein Kinases
No public data is available regarding the binding affinity (e.g., Kᵢ, Kd) of this compound for any specific neurotransmitter receptors or protein kinases.
Enzyme Inhibition or Activation by this compound
There are no published studies detailing the inhibitory (e.g., IC₅₀, Kᵢ) or activatory effects of this compound on specific enzymes.
Cellular Pathway Modulation by this compound In Vitro
Signal Transduction Pathway Analysis
Research documenting the impact of this compound on intracellular signal transduction pathways is not available.
Gene Expression and Protein Regulation Studies
There are no findings in the public domain concerning the effects of this compound on gene expression or protein regulation within cellular models.
Identification of Intracellular Targets for this compound
No specific intracellular binding partners or targets for this compound have been identified in published research.
Structure-Activity Relationships (SAR) of this compound Analogues at the Molecular Level
The structure-activity relationship (SAR) of pyrazole-containing compounds is a widely explored area in medicinal chemistry, as these heterocycles are present in numerous approved drugs. nih.gov The pyrazole (B372694) ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, and can facilitate the optimal orientation of the molecule within a receptor's binding pocket. nih.gov While direct SAR studies on this compound are not extensively available in the public domain, general principles can be inferred from research on analogous pyrazolyl-piperidine structures.
Modifications to both the pyrazole and piperidine (B6355638) rings of pyrazolyl-piperidine scaffolds have been shown to significantly impact their binding affinity and cellular activity across various biological targets. The nature and position of substituents can influence interactions with amino acid residues in the binding sites of proteins.
For instance, in a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, subtle chemical modifications around the core structure were found to influence binding affinity and cooperativity with the endogenous ligand. nih.gov Although these compounds differ from this compound, they highlight that even minor changes to the groups attached to the pyrazole and the linked heterocyclic ring can alter pharmacological activity. nih.gov
In another study focused on pyrazolyl piperidine analogues as factor Xa inhibitors, substitutions on a phenyl ring attached to the piperidine moiety played a crucial role in inhibitory activity. researchgate.net Specifically, a 4-chlorophenyl substitution resulted in the highest in vitro activity. researchgate.net This suggests that for pyrazolyl-piperidine scaffolds, the nature of substituents on associated rings is a key determinant of biological function.
The table below illustrates hypothetical SAR trends for this compound analogues based on general findings for related compounds.
| Modification Site | Substituent | Potential Impact on Activity | Rationale based on Analogous Compounds |
| Pyrazole N1-position | Methyl (CH3) | Essential for specific interactions | The methyl group can provide favorable hydrophobic interactions within a binding pocket. |
| Piperidine 4-position | Hydroxyl (-OH) | Potential for hydrogen bonding | The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the ligand in the active site. |
| Piperidine N1-position | Various alkyl or aryl groups | Modulation of potency and selectivity | Substituents at this position can influence interactions with different subpockets of a binding site. |
| Pyrazole C3/C4-positions | Small alkyl or halogen groups | Fine-tuning of electronic properties and steric interactions | Such substitutions can alter the electron density of the pyrazole ring and its interactions with the target. |
This table is illustrative and based on SAR principles from related pyrazole and piperidine-containing compounds.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For pyrazole derivatives, pharmacophore models often highlight the importance of hydrogen bond acceptors, aromatic rings, and hydrophobic groups for target interaction. nih.gov
A pharmacophore model for a series of pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov While the specific structure of this compound is different, a hypothetical pharmacophore model for its derivatives might include:
A hydrogen bond acceptor/donor: The hydroxyl group on the piperidine ring.
A hydrophobic/aromatic feature: The methyl-pyrazole ring.
A basic nitrogen atom: The piperidine nitrogen, which could be protonated under physiological conditions and form ionic interactions.
These features would define the spatial arrangement required for potential interactions with a biological target. The distances and angles between these features would be critical for optimal binding.
In Vitro Permeability and Distribution Studies Relevant to Cellular Uptake and Subcellular Localization (not pharmacokinetics)
The ability of a compound to cross cell membranes is a critical factor in its potential biological activity at intracellular targets. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict passive diffusion across biological membranes.
For pyrazole-containing compounds, properties like lipophilicity (often expressed as logP) and the presence of polar functional groups influence their permeability. The pyrazole ring itself can improve lipophilicity compared to more polar heterocycles. nih.gov The presence of both a lipophilic methyl-pyrazole group and a polar hydroxyl group in this compound suggests a balanced character that could influence its permeability.
In a study of benzodioxin pyrazoline derivatives, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, which often correlate with in vitro permeability, showed that substitutions significantly affected properties like oral absorption. biointerfaceresearch.com Halogenated and electron-donating groups were found to be favorable in some cases. biointerfaceresearch.com
The table below presents hypothetical in vitro permeability data for this compound and its potential analogues, based on general trends observed for similar heterocyclic compounds.
| Compound | Modification | Predicted logP | Predicted Permeability (PAMPA) | Potential Cellular Uptake Mechanism |
| This compound | - | Moderate | Moderate to High | Passive Diffusion |
| Analogue A | Addition of a polar group (e.g., -COOH) | Low | Low | Potentially active transport |
| Analogue B | Addition of a lipophilic group (e.g., -CF3) | High | High | Passive Diffusion |
This table is for illustrative purposes and the data is hypothetical, based on general principles of medicinal chemistry.
Analytical Methodologies for the Detection and Quantification of 4 1 Methyl 1h Pyrazol 5 Yl Piperidin 4 Ol in Research Matrices
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysisresearchgate.netbldpharm.comresearchgate.netunodc.org
Chromatography is the cornerstone for the analysis of complex mixtures, offering high-resolution separation of the target analyte from impurities and matrix components. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in assessing the purity and determining the concentration of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol.
High-Performance Liquid Chromatography (HPLC) Method Development and Validationresearchgate.netresearchgate.netunodc.org
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of pyrazole (B372694) derivatives. rsc.org A typical HPLC method for a pyrazolone (B3327878) derivative involves a C18 column, which is suitable for separating moderately polar compounds like this compound. rsc.org Method development would focus on optimizing the mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.
For related pyrazolone compounds, a mobile phase consisting of a mixture of acetonitrile (B52724) and water has proven effective. rsc.org The detection wavelength is typically optimized in the UV region, for instance, at 237 nm, to maximize the analyte's response. rsc.org
Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyrazolone Derivative
| Parameter | Condition | Source |
| Column | Luna 5µ C18 (2) 250 × 4.80 mm | rsc.org |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | rsc.org |
| Flow Rate | 0.8 mL/min | rsc.org |
| Detection | UV at 237 nm | rsc.org |
| Retention Time | 7.3 min | rsc.org |
Validation of the HPLC method is essential to ensure its accuracy, precision, and reliability for quantitative purposes. This involves assessing parameters such as linearity, precision, accuracy, and sensitivity. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively low volatility, it could be applicable for the analysis of less polar, more volatile metabolites or synthetic precursors.
For structurally related piperazine (B1678402) derivatives, GC-MS methods have been established. These methods typically use a 5% phenyl/95% methyl silicone capillary column. nih.gov A programmed temperature gradient is often employed to ensure the efficient separation of analytes. nih.gov For non-volatile analytes, derivatization to increase volatility may be required before GC-MS analysis.
Table 2: Example GC-MS Method Parameters for Piperazine Derivatives
| Parameter | Condition | Source |
| Column | 10 m x 0.32 mm x 0.52 µm film thickness, 5% phenyl/95% methyl silicone | nih.gov |
| Carrier Gas | Hydrogen at 1 mL/minute | nih.gov |
| Injector | Split (50:1), 280°C | nih.gov |
| Oven Program | Initial 100°C (5 min), ramp to 290°C at 10°C/min, hold for 20 min | nih.gov |
| Detector | Mass Spectrometer (MS) | nih.gov |
Chiral Chromatography for Enantiomeric Separation and Puritybldpharm.com
Since this compound possesses a chiral center, the separation of its enantiomers is critical for pharmacological and toxicological studies. Chiral chromatography, particularly chiral HPLC, is the standard method for this purpose.
For the enantiomeric separation of a similar compound, 4-amino alkylated-1H-pyrazol-5-ol, a Chiralpak IA column has been used successfully. researchgate.net The mobile phase in such separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol. researchgate.net The separation is monitored using a UV detector. researchgate.net
Table 3: Chiral HPLC Method Parameters for a Pyrazol-5-ol Derivative
| Parameter | Condition | Source |
| Column | Chiralpak IA | researchgate.net |
| Mobile Phase | Hexane/2-propanol (80:20 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Temperature | 25°C | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Concentration Determinationnih.gov
Spectroscopic methods offer a rapid and straightforward approach for quantifying compounds in solution. UV-Visible (UV-Vis) spectroscopy is based on the principle of light absorption by the analyte. For pyrazole derivatives, the maximum absorption wavelength (λmax) is often determined to establish the optimal wavelength for quantification. bldpharm.com For example, a related pyrazole compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, was found to have a λmax at 300 nm. bldpharm.com This technique is particularly useful for concentration determination in pure samples or simple matrices where interfering substances are minimal.
Fluorescence spectroscopy, while more sensitive than UV-Vis, is only applicable if the compound of interest is fluorescent or can be derivatized with a fluorescent tag. The intrinsic fluorescence properties of this compound would need to be experimentally determined to assess the feasibility of this method.
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS) for High Sensitivity Research Applicationsnih.govscitepress.org
For high-sensitivity and high-selectivity quantification, particularly in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of a triple quadrupole mass spectrometer. nih.gov
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. Separation is typically achieved on a reverse-phase C18 column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov
Table 4: Representative LC-MS/MS Method Parameters for a Piperazine Derivative
| Parameter | Condition | Source |
| Separation | Reverse-phase C18 column | nih.gov |
| Mobile Phase | Gradient elution with Methanol and Water (pH 4.0) containing 5 mM ammonium (B1175870) acetate | nih.gov |
| Ionization | Electrospray Ionization (ESI), positive mode | nih.gov |
| Detection | Triple quadrupole tandem mass spectrometer | nih.gov |
| Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
This approach has been successfully applied to quantify structurally related piperazine derivatives in rat plasma with a lower limit of quantification (LLOQ) as low as 0.2 ng/mL. nih.gov
Method Validation and Quality Control in Research Settings for this compound Analysis
A comprehensive validation process is required to ensure that any analytical method is reliable, reproducible, and suitable for its intended purpose. For research applications, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for related compounds have shown excellent linearity with correlation coefficients (r) greater than 0.99. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, relative standard deviation (RSD) values for precision are typically in the range of 3.44-13.15%, with relative error (RE) values for accuracy between -9.78% and -0.58%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For sensitive LC-MS methods analyzing related pyrazole impurities, LOQs can be in the sub-ng/mL range, such as 0.4915 ng/mL.
Table 5: Summary of Validation Parameters from a Bioanalytical LC-MS/MS Method
| Parameter | Typical Acceptance Criteria/Value | Source |
| Linearity (r) | > 0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | nih.gov |
| Precision (RSD) | 3.44% - 13.15% | nih.gov |
| Accuracy (RE) | -9.78% to -0.58% | nih.gov |
Implementing quality control (QC) samples at different concentration levels during routine analysis ensures the continued validity of the results.
Future Research Directions and Potential Applications of 4 1 Methyl 1h Pyrazol 5 Yl Piperidin 4 Ol As a Chemical Probe
Development of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol as a Molecular Tool for Fundamental Biological Research
The core structure of this compound is well-suited for development into molecular tools for basic biological research. A key example of this potential is seen in studies of structurally similar compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov Research on a series of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, which are bioisosteres of known partial GABA-A receptor agonists, has demonstrated the utility of this scaffold in probing receptor binding sites. nih.gov
In these studies, the unsubstituted 3-hydroxypyrazole analogue was found to be a weak antagonist at the α1β2γ2 GABA-A receptor. nih.gov However, systematic substitution at the N1 or N2 positions of the pyrazole (B372694) ring with various alkyl or aryl groups led to the development of antagonists with significantly higher binding affinities, in the high nanomolar to low micromolar range. nih.gov This work highlights how the this compound scaffold can serve as a template for creating a library of compounds. These derivatives can be used to systematically probe the structure-activity relationships (SAR) of a biological target, helping to map binding pockets and understand the molecular basis of ligand-receptor interactions. nih.gov Such molecular tools are invaluable for dissecting the roles of specific receptors and enzymes in cellular signaling pathways. nih.govsemanticscholar.org
Scaffold Diversification and Lead Optimization Strategies Based on this compound for Novel Biological Probes
The pyrazole-piperidine framework of this compound is a "privileged scaffold," a molecular structure that can bind to multiple, diverse biological targets. nih.govresearchgate.net This versatility makes it an excellent starting point for scaffold diversification and lead optimization to generate novel and potent biological probes. rroij.comresearchgate.net
Scaffold Diversification: Diversification strategies can involve modifications at several key positions on the molecule:
Pyrazole Ring Substitution: As demonstrated in GABA-A receptor studies, substituting the second nitrogen atom of the pyrazole ring or other available positions can dramatically alter biological activity and binding modes. nih.gov
Piperidine (B6355638) Ring Functionalization: The nitrogen atom of the piperidine ring is a common site for modification to alter solubility, cell permeability, and target engagement. nih.gov
Hydroxyl Group Modification: The 4-hydroxyl group on the piperidine ring can be esterified, etherified, or replaced with other functional groups to explore new interactions with target proteins.
Lead Optimization: Once an initial "hit" is identified, lead optimization strategies are employed to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Guided by structure-based design and computational modeling, researchers can iteratively refine the scaffold. researchgate.netacs.org For instance, in the development of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, optimization involved modifying a flexible linker between the pyrazole and an amine, which successfully improved selectivity. nih.gov Similarly, optimization of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors involved extensive modification of amine subunits, with piperidine derivatives proving to be among the most promising. mdpi.com These examples provide a clear roadmap for optimizing probes derived from the this compound scaffold.
| Strategy | Example Approach | Objective | Relevant Finding |
|---|---|---|---|
| Scaffold Diversification | N-alkylation/arylation of the pyrazole ring | Explore new binding pockets and alter binding orientation | N-substituted 5-(piperidin-4-yl)-3-hydroxypyrazoles act as potent GABA-A receptor antagonists. nih.gov |
| Lead Optimization | Modification of linkers between core moieties | Improve selectivity for the target protein | Flexible linkers in pyrazole sulfonamides enhanced selectivity for parasite N-myristoyltransferase. nih.gov |
| Property Modulation | Capping of acidic functional groups | Enhance CNS penetration for neurological targets | Capping a sulfonamide group in a pyrazole series increased blood-brain barrier penetration. nih.gov |
| Scaffold Hopping | Replacement of one heterocyclic core with another | Discover novel intellectual property and improve properties | The pyrazole scaffold is often used to replace other heterocycles to improve metabolic stability and activity. nih.gov |
Exploring Novel Target Interactions for this compound Derivatives
Derivatives based on the this compound scaffold have the potential to interact with a wide array of novel biological targets, spanning multiple therapeutic areas. The inherent properties of the pyrazole and piperidine rings enable interaction with enzymes, receptors, and ion channels. researchgate.net
Recent research on a closely related compound, a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivative (CHP), has revealed promising antimicrobial and antioxidant activities. icm.edu.plresearchgate.net In silico molecular docking studies of this derivative suggested potential interactions with several important protein targets:
DNA Gyrase: An enzyme essential for bacterial DNA replication, making it a target for antibiotics.
Lanosterol 14 α-demethylase: A key enzyme in fungal sterol biosynthesis, targeted by antifungal agents.
KEAP1-NRF2 Pathway: A critical regulator of cellular antioxidant responses, relevant to inflammation and neurodegenerative diseases. icm.edu.pl
The predicted binding of the CHP compound to these targets indicates that the pyrazole-piperidin-4-ol scaffold is a viable starting point for developing probes and potential therapeutics for infectious diseases and conditions involving oxidative stress. icm.edu.pl Furthermore, other studies have identified pyrazole-based compounds as inhibitors of coagulation factor Xa (for thrombosis), and various protein kinases involved in cancer progression. researchgate.netresearchgate.net This broad target landscape underscores the significant potential for discovering novel biological activities through systematic screening and derivatization of this compound.
| Derivative Class | Potential Target | Therapeutic Area | Reference |
|---|---|---|---|
| 4-Phenylpiperidin-4-ol Substituted Pyrazole | DNA Gyrase, Lanosterol 14 α-demethylase | Antibacterial, Antifungal | icm.edu.pl |
| 5-(Piperidin-4-yl)-3-hydroxypyrazoles | GABA-A Receptor | Neurology, Anxiolytics | nih.gov |
| Pyrazolyl Piperidine Analogs | Factor Xa | Anticoagulation, Thrombosis | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine Piperidines | PI3Kδ | Inflammation, Oncology | mdpi.com |
| Pyrazole Sulfonamides | N-Myristoyltransferase | Antiparasitic (Trypanosomiasis) | nih.gov |
Contribution of this compound Research to Broader Medicinal Chemistry Concepts and Structure-Based Drug Design
Research centered on the this compound scaffold contributes significantly to overarching concepts in medicinal chemistry and exemplifies modern structure-based drug design. The pyrazole core is a bio-isosterically versatile unit, and studies on its derivatives advance the understanding of how subtle structural changes can lead to profound differences in pharmacological activity. nih.govmdpi.com
The integration of computational chemistry with synthetic efforts is a hallmark of modern drug discovery, and research on this scaffold provides a clear case study. researchgate.net For example, Density Functional Theory (DFT) calculations have been used to analyze the molecular geometry and electronic properties (such as HOMO-LUMO energy levels) of pyrazole-piperidine derivatives, providing insights into their chemical reactivity and stability. icm.edu.plresearchgate.netnih.gov
Furthermore, molecular docking simulations are instrumental in rationalizing observed biological activities and guiding the design of new analogues. nih.govicm.edu.pl Docking studies on 5-(piperidin-4-yl)-3-hydroxypyrazole analogues in a GABA-A receptor homology model revealed that different substitution patterns on the pyrazole ring could cause the core scaffold to flip 180 degrees within the binding pocket to achieve optimal interactions. nih.gov This finding not only explained the observed SAR but also provided a predictive model for designing next-generation compounds with improved affinity and selectivity. This iterative cycle of design, synthesis, biological testing, and computational analysis embodies the principles of structure-based drug design and helps refine the models used for predicting ligand-target interactions. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
